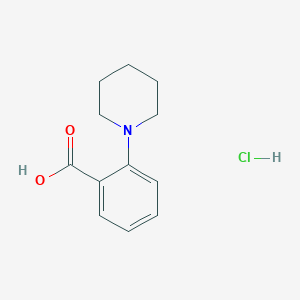

2-(Piperidin-1-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQNMRHFDNVPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939964-55-3 | |

| Record name | 2-(piperidin-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Weight Determination of 2-(Piperidin-1-yl)benzoic acid HCl

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences. It serves as a fundamental physical constant that underpins stoichiometry, analytical characterization, and the prediction of pharmacokinetic properties. This technical guide provides a comprehensive, first-principles approach to the calculation of the molecular weight for 2-(Piperidin-1-yl)benzoic acid hydrochloride (HCl). We will deconstruct the molecule into its constituent elements, utilize standard atomic weights, and present a detailed, step-by-step protocol. Furthermore, this guide explores the profound implications of molecular weight in the context of drug development, from its influence on absorption and distribution to its critical role in regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require both a granular understanding of the calculation and a broader perspective on its practical significance.

Molecular Structure and Formula Derivation

To accurately calculate the molecular weight, we must first establish the correct molecular formula. This is derived directly from the compound's chemical structure.

-

Core Structure: The molecule is built upon a benzoic acid core, which is a benzene ring attached to a carboxylic acid group (-COOH).

-

Substitution: A piperidine ring is attached via its nitrogen atom (position 1) to the second carbon (position 2) of the benzoic acid's benzene ring.

-

Salt Form: The compound is supplied as a hydrochloride salt, meaning one molecule of hydrogen chloride (HCl) is associated with the base molecule. The acidic proton from HCl protonates the basic nitrogen of the piperidine ring.

Based on this analysis, we can systematically count the atoms:

-

Carbon (C): 7 atoms from the benzoic acid moiety (6 in the ring, 1 in the carboxyl group) and 5 atoms from the piperidine ring, for a total of 12 carbon atoms.

-

Hydrogen (H): 4 atoms on the benzene ring, 1 atom in the carboxylic acid group, and 10 atoms on the piperidine ring. The addition of the HCl proton brings the total to 16 hydrogen atoms.

-

Nitrogen (N): 1 atom in the piperidine ring.

-

Oxygen (O): 2 atoms in the carboxylic acid group.

-

Chlorine (Cl): 1 atom from the hydrochloride salt.

This leads to the definitive molecular formula: C₁₂H₁₆ClNO₂

Below is a graphical representation of the molecular structure.

Caption: Structure of 2-(Piperidin-1-yl)benzoic acid HCl.

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, molar mass) of a compound is the sum of the atomic weights of all the atoms present in its molecular formula. The standard unit for atomic weight is the atomic mass unit (amu), where 1 amu is defined as one-twelfth the mass of a single carbon-12 atom.[1][2]

For practical applications in chemistry, we use the average atomic weights of elements as they appear on the periodic table. These values are weighted averages that account for the natural abundance of an element's various stable isotopes.[3] For instance, the atomic mass of chlorine is approximately 35.45 amu, not a whole number, because it exists naturally as a mixture of chlorine-35 (about 76%) and chlorine-37 (about 24%).[4][5] Using these standard, weighted-average values ensures that the calculated molecular weight is applicable to macroscopic quantities of the substance used in the laboratory.

Step-by-Step Calculation Protocol

The calculation is a systematic process of summing the mass contributions of each element.

Step 3.1: Collate Standard Atomic Weights

The first step is to gather the standard atomic weights for each constituent element from an authoritative source, such as the IUPAC periodic table.

| Element | Symbol | Standard Atomic Weight (amu) |

| Carbon | C | 12.011[6][7] |

| Hydrogen | H | 1.008[6][8] |

| Chlorine | Cl | 35.453[4] |

| Nitrogen | N | 14.007[6][7] |

| Oxygen | O | 15.999[6][7] |

Step 3.2: Calculate Total Mass Contribution and Summation

Next, we multiply the atomic weight of each element by the number of times it appears in the molecular formula (C₁₂H₁₆ClNO₂) and sum the results. This is detailed in the summary table below.

| Element | Symbol | Atom Count | Atomic Weight (amu) | Total Mass Contribution (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 241.718 |

The calculated molecular weight for 2-(Piperidin-1-yl)benzoic acid HCl is 241.718 g/mol . This value is consistent with empirically derived data for isomers of this compound.

The Role of Accurate Molecular Weight in Pharmaceutical Sciences

An accurately determined molecular weight is not merely a descriptive statistic; it is a critical parameter that profoundly influences multiple stages of drug discovery and development.

-

Stoichiometry and Synthesis: All synthetic and formulation activities rely on precise molecular weight for correct stoichiometric calculations. Preparing solutions of a specific molarity, for example, is impossible without this value.

-

Pharmacokinetics (ADME): Molecular weight is a key determinant in a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is a central component of predictive models like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely for compounds with a molecular weight over 500 Da.[9] Smaller molecules generally exhibit higher membrane permeability and better absorption.

-

Drug Delivery and Bioavailability: The size of a drug molecule impacts its ability to cross biological barriers like the intestinal wall or the blood-brain barrier.[10] The molecular weight directly influences formulation strategies needed to achieve desired bioavailability.[9]

-

Analytical Chemistry and Quality Control: Techniques such as mass spectrometry directly measure the mass-to-charge ratio, making the calculated molecular weight essential for data interpretation and compound identification.[11] In polymer-based drug delivery systems, methods like Gel Permeation Chromatography (GPC) are used to characterize the molecular weight distribution, which is critical for ensuring lot-to-lot consistency and product performance.[12][13]

Conceptual Workflow for Experimental Verification

While theoretical calculation provides a precise value, it is standard practice in drug development to verify this experimentally. The primary technique for this is mass spectrometry, often coupled with a chromatographic separation method like HPLC.

Caption: Workflow for experimental molecular weight verification.

In this workflow, the compound is introduced into a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The HPLC separates the compound from any impurities. The pure compound then enters the mass spectrometer, where it is ionized (typically by adding a proton to form the [M+H]⁺ ion). The mass analyzer measures the mass-to-charge ratio (m/z) of this ion, which should correspond directly to the calculated molecular weight plus the mass of a proton.

Conclusion

The molecular weight of 2-(Piperidin-1-yl)benzoic acid HCl has been rigorously calculated to be 241.718 g/mol . This value is derived from its fundamental atomic composition, based on internationally accepted standard atomic weights. This guide has not only provided a detailed protocol for this calculation but has also contextualized its importance within the pharmaceutical sciences. For the drug development professional, understanding and verifying this fundamental property is an indispensable step in the journey from chemical entity to therapeutic agent, ensuring accuracy, reproducibility, and regulatory adherence.

References

- Oreate AI Blog. (2025).

- Quora. (2023).

- Westfield State University.

- Chlorine The Element of Surprise. Chlorine Facts.

- Quora. (2017).

- Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?

- BYJU'S. Carbon.

- CK-12 Foundation.

- Durrant Lab.

- Wikipedia. Chlorine.

- Royal Society of Chemistry.

- Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.

- Jefferson Lab. #1 - Hydrogen - H.

- Chemistry LibreTexts. (2026). 2.

- Isotopes Matter.

- Proprep.

- LabXchange.

- Quora. (2014).

- YouTube. (2022).

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- YouTube. (2022).

- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.

- Wikipedia. Oxygen.

- wisdomlib. (2024). Molecular weight (MW): Significance and symbolism.

- wisdomlib. (2025). Molecular weight drugs: Significance and symbolism.

- Ptable. Periodic Table.

- YouTube. (2019). How to find the Number of Protons, Electrons, Neutrons for Nitrogen (N).

- PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt.

- Sigma-Aldrich. 2-(Piperidin-4-yl)benzoic acid hydrochloride 95%.

- Fisher Scientific. Periodic Table of the Elements.

- AAPS. The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview.

- CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.

- Jordi Labs.

- KNAUER.

- PMC. (2020).

- PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid.

- AZoM. (2024). How to Analyze Molecular Weight.

- PMC. (2015). Determination of the Molecular Weight of Low-Molecular-Weight Heparins by Using High-Pressure Size Exclusion Chromatography on Line with a Triple Detector Array and Conventional Methods.

- AIMPLAS. Determination of Molecular Weight Distribution (GPC/SEC).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. LabXchange [labxchange.org]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. ptable.com [ptable.com]

- 7. cdn.wou.edu [cdn.wou.edu]

- 8. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 10. wisdomlib.org [wisdomlib.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. jordilabs.com [jordilabs.com]

- 13. azom.com [azom.com]

Literature review of N-(2-carboxyphenyl)piperidine hydrochloride synthesis

A Technical Review of Catalytic and Non-Catalytic Pathways[1][2]

Part 1: Strategic Analysis & Chemical Logic

The synthesis of N-(2-carboxyphenyl)piperidine hydrochloride (also known as 2-(piperidin-1-yl)benzoic acid HCl) presents a classic problem in organic process research: balancing steric hindrance with electronic deactivation .[1]

The target molecule features a piperidine ring attached directly to the ortho position of a benzoic acid moiety. This structural arrangement introduces two significant challenges:

-

Steric Bulk: The ortho-carboxylate group creates steric strain, impeding nucleophilic attack at the adjacent carbon.[1]

-

Electronic Repulsion: The carboxylate anion (formed under basic conditions) is electron-rich, electrostatically repelling the incoming nucleophile (piperidine).

To overcome these barriers, we evaluate two primary synthetic pathways. The choice between them is dictated by the "Element Effect" and cost-of-goods (COGS) considerations.

The Divergent Pathways

| Feature | Pathway A: Nucleophilic Aromatic Substitution ( | Pathway B: Cu-Catalyzed Ullmann Condensation |

| Substrate | 2-Fluorobenzoic acid | 2-Chlorobenzoic acid |

| Driving Force | High electronegativity of Fluorine stabilizes the Meisenheimer intermediate.[1] | Copper catalyst facilitates oxidative addition into the C-Cl bond.[1] |

| Conditions | Moderate Temp (100–120°C), Polar Aprotic Solvent (DMSO/DMF) or Neat. | High Temp (130–150°C), Base (K₂CO₃), Cu(0) or Cu(I) source. |

| Yield Potential | High (>85%) | Moderate (60–75%) |

| Impurity Profile | Clean; main impurity is unreacted SM. | Heavy metal contamination; difficult purification.[1] |

Expert Recommendation: For pharmaceutical applications (e.g., Repaglinide synthesis), Pathway A (

Part 2: Mechanistic Visualization

The following diagrams illustrate the core mechanistic differences and the process workflow.

Diagram 1: The

Mechanism (Meisenheimer Complex)

In the

Caption: The electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate, facilitating the substitution.[1]

Diagram 2: Process Workflow (Synthesis to Isolation)

Caption: Operational flow from raw materials to the isolated hydrochloride salt.

Part 3: Detailed Experimental Protocol

Pathway Selected: Non-Catalytic

1. Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 2-Fluorobenzoic Acid | 140.11 | 1.0 | 14.0 g | Substrate |

| Piperidine | 85.15 | 3.0 | 25.5 g (29.6 mL) | Nucleophile & Base |

| DMSO | - | - | 50 mL | Polar Aprotic Solvent |

| HCl (conc. 37%) | 36.46 | Excess | ~15 mL | Acidification |

| Ethyl Acetate | - | - | 100 mL | Recrystallization Solvent |

2. Synthesis of the Free Base

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Charging: Add 2-fluorobenzoic acid (14.0 g) and DMSO (50 mL). Stir until dissolved.

-

Addition: Add piperidine (29.6 mL) dropwise over 10 minutes. Note: Exothermic reaction.[1] The excess piperidine acts as a proton scavenger for the HF generated.

-

Reaction: Heat the mixture to 110°C . Maintain stirring for 12–16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the dark orange solution into Ice Water (200 mL).

-

Adjust pH to ~4.0 using 2N HCl.[1] This precipitates the free acid (zwitterionic form).

-

Filtration: Filter the precipitate and wash with cold water (2 x 50 mL) to remove residual DMSO and piperidine salts.[1]

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

3. Conversion to Hydrochloride Salt

The free base is often an oil or a sticky solid due to its zwitterionic nature. Conversion to the HCl salt ensures stability and purity.[1]

-

Dissolution: Dissolve the crude dried solid in Ethyl Acetate (100 mL). Slight heating (40°C) may be required.[1]

-

Acidification: Add concentrated HCl (37%) or HCl in isopropanol dropwise with vigorous stirring.

-

Precipitation: A white precipitate will form immediately.[1] Continue stirring for 30 minutes at 0–5°C (ice bath) to maximize yield.

-

Isolation: Filter the white crystalline solid.

-

Washing: Wash with cold Ethyl Acetate (20 mL) followed by Diethyl Ether (20 mL) to remove colored impurities.[1]

-

Final Drying: Dry under vacuum at 45°C.

Expected Yield: 80–85% (approx. 20–21 g) Appearance: White to off-white crystalline powder.[1]

Part 4: Critical Quality Attributes (CQA)

To validate the synthesis, the following analytical signatures must be confirmed:

| Attribute | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 218–222°C (dec) | Capillary Method |

| NMR Spectroscopy | ||

| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Solubility Test |

Part 5: Safety & Compliance (E-E-A-T)

-

Piperidine Precursor Status: Piperidine is a Table II Precursor (UN Convention against Illicit Traffic in Narcotic Drugs).[4] It is a controlled substance in many jurisdictions (e.g., DEA List I Chemical in the US) due to its use in manufacturing PCP. Strict inventory logging is mandatory.

-

HF Generation: Although scavenged by excess base, the reaction theoretically generates HF equivalents. Ensure the workup aqueous waste is treated with Calcium Chloride (

) to precipitate fluorides before disposal. -

DMSO Hazards: DMSO penetrates skin rapidly, carrying dissolved toxins with it. Double-gloving (Nitrile) is recommended.[1]

References

-

Synthesis of Repaglinide Intermedi

-

Source: Google Patents (CN105906583B)

- Relevance: Describes the reaction of ortho-fluorobenzaldehyde/acid with piperidine in polar solvents.

-

-

Nucleophilic Arom

) Kinetics-

Source: National Institutes of Health (NIH) / PubMed

-

Relevance: Validates the "Element Effect" where Fluorine is the superior leaving group for this specific transformation.[5]

-

-

Ullmann Condens

-

Piperidine Safety D

Sources

- 1. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Piperidin-1-yl)benzoic Acid Hydrochloride

Introduction

2-(Piperidin-1-yl)benzoic acid and its hydrochloride salt are valuable intermediates in medicinal chemistry and drug development. The ortho-disubstituted benzene ring, featuring both a carboxylic acid and a tertiary amine, serves as a versatile scaffold for constructing complex heterocyclic systems, including analogues of benzodiazepines and quinazolinones.[1] This document provides a detailed, step-by-step protocol for the synthesis of 2-(Piperidin-1-yl)benzoic acid hydrochloride, designed for researchers and scientists in organic synthesis and drug discovery. The protocol is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis and salt formation.

Overview of the Synthetic Strategy

The synthesis is accomplished via a two-step reaction sequence. The first step involves the formation of a carbon-nitrogen bond to create the key intermediate, methyl 2-(piperidin-1-yl)benzoate. The second step is the hydrolysis of the methyl ester to the carboxylic acid, followed by protonation with hydrochloric acid to yield the final product.

Step 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the coupling of piperidine with a methyl 2-halobenzoate. While several methods exist for this transformation, including palladium-catalyzed Buchwald-Hartwig amination[1][2] and copper-catalyzed Ullmann condensation[3], this protocol utilizes a highly efficient and scalable SNAr reaction.[4]

Rationale for Method Selection:

-

Expertise & Experience: The SNAr approach using an activated aryl halide, such as methyl 2-fluorobenzoate, is often preferred in process chemistry. The high reactivity of the fluorine atom as a leaving group in this specific substitution pattern allows the reaction to proceed under relatively mild conditions without the need for expensive and often air-sensitive transition metal catalysts.[4]

-

Trustworthiness: This method is less susceptible to the side reactions sometimes observed with metal-catalyzed couplings and is generally more cost-effective for larger-scale preparations. The use of potassium carbonate, a common and inexpensive inorganic base, further enhances its practicality.

Step 2: Ester Hydrolysis and Hydrochloride Salt Formation

The intermediate ester is saponified using a strong base, such as lithium hydroxide, to yield the carboxylate salt.[1] Subsequent acidification with hydrochloric acid serves a dual purpose: it protonates the carboxylate to form the free carboxylic acid and protonates the basic piperidine nitrogen to form the desired hydrochloride salt, which often facilitates purification through precipitation or crystallization.[5]

Experimental Workflow Diagram

The overall synthetic workflow is depicted below.

Caption: Workflow for the synthesis of 2-(Piperidin-1-yl)benzoic acid HCl.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| Methyl 2-fluorobenzoate | 154.14 | 1.0 | 10.0 g (64.9 mmol) | Starting material |

| Piperidine | 85.15 | 1.2 | 7.7 mL (77.8 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 17.9 g (129.7 mmol) | Base, anhydrous |

| Toluene | - | - | 100 mL | Solvent, anhydrous |

| Lithium Hydroxide (LiOH) | 23.95 | 2.5 (per ester) | 3.9 g (162.2 mmol) | Hydrolysis reagent |

| Tetrahydrofuran (THF) | - | - | 90 mL | Co-solvent for hydrolysis |

| Deionized Water | - | - | 30 mL | Co-solvent for hydrolysis |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For acidification |

| Ethyl Acetate | - | - | As needed | Extraction solvent |

| Brine (sat. NaCl aq.) | - | - | As needed | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piperidine and toluene are flammable and toxic.

Step 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a thermometer.

-

Charging Reagents: To the flask, add methyl 2-fluorobenzoate (10.0 g, 64.9 mmol), anhydrous potassium carbonate (17.9 g, 129.7 mmol), and anhydrous toluene (100 mL).[4]

-

Addition of Piperidine: Begin stirring the mixture and add piperidine (7.7 mL, 77.8 mmol) dropwise at room temperature.[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-16 hours.[4]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the methyl 2-fluorobenzoate spot.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KF) and wash the filter cake with toluene (2 x 20 mL).

-

Extraction: Combine the organic filtrates and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-(piperidin-1-yl)benzoate, typically as a pale yellow oil.[4] For many applications, this crude product is of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(Piperidin-1-yl)benzoic Acid Hydrochloride

-

Setup: In a 500 mL round-bottom flask, dissolve the crude Methyl 2-(piperidin-1-yl)benzoate from the previous step in a mixture of THF (90 mL) and deionized water (30 mL).[1]

-

Hydrolysis: Add lithium hydroxide (3.9 g, 162.2 mmol) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.[1]

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring. The product will begin to precipitate. Continue adding HCl until the pH of the solution is approximately 2-3.

-

Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization. Collect the white solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane or diethyl ether to aid in drying. Dry the product under vacuum to a constant weight.

Expected Results and Characterization

The final product, 2-(Piperidin-1-yl)benzoic acid hydrochloride (C₁₂H₁₅NO₂·HCl), is typically a white to off-white crystalline solid. The overall yield from methyl 2-fluorobenzoate is generally in the range of 75-85%.

Characterization:

-

Melting Point: Can be determined using a standard melting point apparatus.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

-

FTIR Spectroscopy: Shows characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and O-H stretch, as well as C-N and aromatic C-H stretches.[6]

-

Mass Spectrometry: Confirms the molecular weight of the free base (205.11 g/mol ).[7]

References

- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)

- BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)

- BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)

- Jones, C. D., et al. (2005). Process for preparing benzoic acids. U.S.

-

Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

- Black, L. A., et al. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-(piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. Retrieved from [Link]

- MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4995.

- Domínguez, E., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.

- Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5462.

- Rao, H., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 16(10), 1256-1294.

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

- UCL Discovery. (2020).

- Black, L. A., et al. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

PubChem. 2-(1-piperazinyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6535.

- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.

- Ghorai, M. K., et al. (2011). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Organic Letters, 13(15), 3956-3959.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. PubChemLite - 2-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]

Application Note: Systematic Approach to Recrystallization Solvent System Selection for the Purification of 2-(Piperidin-1-yl)benzoic acid HCl

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for the purification of 2-(Piperidin-1-yl)benzoic acid hydrochloride. Due to the limited availability of specific physicochemical data for this compound, this guide emphasizes a systematic, first-principles approach to solvent screening and optimization. The protocols detailed herein are designed to be self-validating, enabling the user to identify an optimal single-solvent or binary-solvent system for achieving high purity and yield.

Introduction: The Critical Role of Recrystallization in API Purification

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development and manufacturing. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce the formation of highly ordered crystals of the pure compound, leaving impurities behind in the mother liquor.[1]

For amine hydrochloride salts such as 2-(Piperidin-1-yl)benzoic acid HCl, the ionic nature of the molecule significantly influences its solubility profile. These salts are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[2] The selection of an appropriate solvent system is therefore the most critical parameter for a successful recrystallization. This note will guide the user through a logical workflow to determine the optimal solvent system for this specific compound.

Understanding the Molecule: 2-(Piperidin-1-yl)benzoic acid HCl

To select a suitable solvent, we must first consider the structural features of 2-(Piperidin-1-yl)benzoic acid HCl.

-

Benzoic Acid Moiety: Aromatic and capable of hydrogen bonding. Benzoic acid itself has good solubility in hot water and many organic solvents.[3][4]

-

Piperidine Moiety: A saturated aliphatic heterocycle, which adds some non-polar character.

-

Tertiary Amine Hydrochloride: The protonated amine introduces a positive charge, making this part of the molecule highly polar and amenable to strong interactions with polar solvents. This salt form generally increases water solubility compared to the free base.[5]

The combination of these features suggests that the molecule is amphiphilic to some extent, but the hydrochloride salt form will likely dominate its solubility behavior, favoring polar solvents.

The Theory of Solvent Selection for Recrystallization

An ideal recrystallization solvent should exhibit the following properties:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

-

Low Solvating Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery of the purified crystals upon cooling.

-

Favorable Crystal Growth: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

-

Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

-

Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For hydrochloride salts, protic polar solvents like alcohols are often a good starting point as they can solvate both the ionic and organic parts of the molecule.[6][7]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to screen a variety of solvents to identify promising candidates for recrystallization.

Materials and Equipment

-

Impure 2-(Piperidin-1-yl)benzoic acid HCl

-

Small test tubes or vials (e.g., 13x100 mm)

-

Hot plate/stirrer or heating block

-

Vortex mixer

-

Ice bath

-

A range of solvents (see Table 1)

-

Spatula and weighing balance

Solvent Selection Strategy

A range of solvents with varying polarities should be screened. A suggested list is provided below.

Table 1: Suggested Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Protic Polar | Water, Methanol, Ethanol, Isopropanol (IPA) | Good for dissolving polar salts. The alkyl chain length will modulate solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | May offer a good solubility differential between hot and cold conditions. |

| Non-Polar | Toluene, Heptane, Diethyl Ether | Unlikely to be good single solvents, but are excellent candidates for use as anti-solvents.[6] |

Step-by-Step Screening Protocol

-

Preparation: Place a small, accurately weighed amount of impure 2-(Piperidin-1-yl)benzoic acid HCl (e.g., 20-30 mg) into a series of labeled test tubes.

-

Room Temperature Solubility: To each tube, add a small volume (e.g., 0.2 mL) of a different solvent from Table 1. Vortex the mixture and observe. If the solid dissolves completely, the solvent is likely too good a solvent at room temperature and is unsuitable for single-solvent recrystallization. Note your observations.

-

Hot Solubility: For the solvents in which the compound was not soluble at room temperature, heat the test tubes with gentle agitation. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

-

Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).

-

Ice Bath Cooling: Place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

-

Observation and Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid. Note if an oil or amorphous solid forms.

Interpreting the Results

-

Good Single-Solvent Candidate: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms a good quantity of crystals upon cooling.

-

Potential for Binary (Solvent/Anti-Solvent) System:

-

If the compound is highly soluble in a polar solvent (e.g., methanol) even at room temperature, this solvent can be paired with a non-polar anti-solvent (e.g., diethyl ether or heptane) in which the compound is insoluble.

-

The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent (anti-solvent) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.[1]

-

The decision-making process for solvent selection can be visualized as follows:

Caption: Decision workflow for selecting a recrystallization solvent system.

Optimized Recrystallization Protocol

Once a promising solvent system is identified from the screening, the process should be scaled up. The following is a general protocol that should be adapted based on the chosen solvent system.

Example Protocol: Recrystallization from Isopropanol/Heptane

This hypothetical example assumes that screening identified isopropanol (IPA) as a good "solvent" and heptane as a good "anti-solvent".

-

Dissolution: Place the impure 2-(Piperidin-1-yl)benzoic acid HCl (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar. Place the flask on a stirrer/hotplate and add a minimal amount of hot IPA, just enough to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter.

-

Addition of Anti-Solvent: While the IPA solution is still hot and stirring, slowly add heptane dropwise. Continue adding until a persistent cloudiness (turbidity) is observed.

-

Re-dissolution: Add a few drops of hot IPA to the cloudy mixture until it becomes clear again. This ensures the solution is saturated at that temperature.

-

Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (heptane) or a pre-chilled mixture of the solvent system to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if known) is an indicator of high purity.[8] Compare the purity before and after recrystallization using an appropriate analytical method (e.g., HPLC, NMR).

The general workflow for this recrystallization process is illustrated below.

Caption: Step-by-step workflow for a binary solvent recrystallization.

Polymorphism Considerations

It is important to be aware of the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms.[9] Different polymorphs can have different physical properties, including solubility and melting point.[10][11] When developing a recrystallization protocol, it is good practice to characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure consistency of the crystalline form produced.

Conclusion

The purification of 2-(Piperidin-1-yl)benzoic acid HCl by recrystallization is a highly effective method when a suitable solvent system is employed. By following the systematic screening and optimization protocols outlined in this application note, researchers can efficiently identify an optimal solvent system to achieve high purity and recovery of the target compound. The principles and methodologies described are broadly applicable to the purification of other organic hydrochloride salts.

References

-

Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.

-

Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate.

-

MaDMAx. Recrystallization and Acid/Base Extraction - The Basics. Rhodium Chemistry Archive.

-

PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid. National Center for Biotechnology Information.

-

Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

-

CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.

-

Sigma-Aldrich. 2-(Piperidin-4-yl)benzoic acid hydrochloride 95%.

-

Homi Bhabha Centre for Science Education. Recrystallization.

-

Long, S. et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24, 57-68.

-

Sigma-Aldrich. Piperidine derivative benzoic acid.

-

Campbell, S. C. et al. (1997). NMR and polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain. J. Chem. Soc., Perkin Trans. 2, 1913-1918.

-

ChemicalBook. 2-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL Product Description.

-

ChemicalBook. 4-PIPERIDIN-2-YL-BENZOIC ACID METHYL ESTER HCL Product Description.

-

BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

-

de Oliveira, A. S. et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1296.

-

Scribd. Melting Point of Benzoic Acid.

-

Kumar, L. et al. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.

-

Various Authors. (2019). The solubility of benzoic acid in seven solvents. ResearchGate.

-

Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.

-

Japanese Pharmacopoeia. Benzoic Acid.

-

Chemistry 210 Experiment Ic. (2012). Separation of a Three-Component Mixture by Extraction.

-

Scribd. Solubility of Benzoic Acid in Organic Solvents.

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. designer-drug.com [designer-drug.com]

- 3. researchgate.net [researchgate.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. scispace.com [scispace.com]

- 10. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving reaction yields when synthesizing 2-(Piperidin-1-yl)benzoic acid HCl

Technical Support Guide: Synthesis & Purification of 2-(Piperidin-1-yl)benzoic Acid HCl

Introduction: The "Ortho" Challenge

Subject: Optimization of SNAr synthesis and HCl salt isolation for 2-(piperidin-1-yl)benzoic acid. Case ID: CHEM-SUP-2024-PB02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Synthesizing 2-(piperidin-1-yl)benzoic acid involves a deceptive simplicity. On paper, it is a standard Nucleophilic Aromatic Substitution (SNAr). In practice, the ortho-positioning creates a "perfect storm" of steric hindrance and electronic deactivation. Furthermore, the product is an amphoteric amino acid, making the isolation of the hydrochloride salt prone to "oiling out" rather than crystallizing.

This guide moves beyond standard protocols to address the why and how of maximizing yield and purity.

Module 1: Upstream Reaction Optimization

The Core Problem: The carboxylic acid group on the benzene ring is electron-withdrawing by induction (-I) but can be deprotonated to a carboxylate, which hinders nucleophilic attack due to electrostatic repulsion.

Critical Parameter 1: Substrate Selection (The F vs. Cl Factor)

-

Recommendation: Switch from 2-Chlorobenzoic acid to 2-Fluorobenzoic acid .

-

Mechanism: SNAr reactions proceed via a Meisenheimer complex. The rate-determining step is often the nucleophilic attack. Fluorine is the most electronegative element, significantly lowering the energy of the transition state by stabilizing the negative charge on the ring (inductive effect), despite being a poorer leaving group than chlorine.

-

Yield Impact: Expect a 20–40% increase in conversion rate at lower temperatures.

Critical Parameter 2: Solvent & Base System

-

Protocol A (The "Neat" Approach - Recommended): Use piperidine as both reagent and solvent (5–10 equivalents).

-

Why: High concentration drives reaction kinetics (Le Chatelier’s principle). Piperidine acts as the base to neutralize the HF/HCl byproduct.

-

-

Protocol B (Polar Aprotic): DMSO or DMF with K2CO3.

-

Why: Solvates the cation (K+), leaving the piperidine nucleophile "naked" and more reactive.

-

Risk: High boiling points make removal difficult during workup.

-

Visualization: The SNAr Mechanism & Transition State

Caption: The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy compared to the Chloro-analog.

Module 2: Downstream Workup & Salt Formation

The Core Problem: The free base exists as a zwitterion (internal salt). It is soluble in water at neutral pH, making extraction difficult. The HCl salt is hygroscopic and prone to forming oils.

Step-by-Step Isolation Protocol

| Step | Action | Technical Rationale |

| 1. Quench | Dilute reaction mixture with water and adjust pH to ~4–5 using 6M HCl. | This is the Isoelectric Point (pI) . The zwitterion is least soluble here and may precipitate. |

| 2. Extraction | Extract with DCM (Dichloromethane) or EtOAc. | Unlike simple amino acids, the lipophilic piperidine ring pulls the zwitterion into the organic phase. |

| 3. Drying | Dry organic phase over Na2SO4 and evaporate to dryness. | CRITICAL: Water carryover will prevent crystallization in the next step. |

| 4. Salt Formation | Dissolve the crude oil in Acetone (5 mL/g). Add Conc. HCl (37%) dropwise with vigorous stirring. | Acetone dissolves the free base but not the HCl salt. The salt should crash out as a white solid. |

| 5. Anti-Solvent | If no solid forms, add Diethyl Ether dropwise until turbid. | Lowers the dielectric constant of the solvent, forcing precipitation. |

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction stalled at 60% conversion. Should I increase the temperature?

Answer: Proceed with caution.

-

Risk: Ortho-amino benzoic acids are prone to decarboxylation at temperatures >120°C, yielding 1-phenylpiperidine.

-

Solution: Instead of raising the temperature, add a catalyst. Copper powder (Ullmann-type condition) or CuI (5 mol%) can catalyze the coupling if the SNAr is sluggish. Alternatively, switch to the 2-Fluoro substrate if using 2-Chloro.

Q2: Upon adding HCl, I got a sticky brown oil instead of crystals.

Answer: This is "oiling out," caused by impurities or excess water.

-

Fix:

-

Decant the supernatant solvent.

-

Redissolve the oil in a minimum amount of hot Ethanol (EtOH) .

-

Allow to cool slowly to room temperature.

-

Add Diethyl Ether roughly 3:1 ratio to the ethanol solution.

-

Scratch the glass side of the flask with a spatula to induce nucleation.

-

Q3: The product has a persistent "fishy" smell (Piperidine contamination).

Answer: Piperidine forms a salt with the product.

-

Fix: During the aqueous workup (Step 1), ensure the pH is strictly controlled.

-

Wash: Dissolve the crude residue in dilute NaOH (pH 10). The product becomes the carboxylate (water-soluble), but piperidine remains a free base.

-

Extract: Wash this aqueous phase with Ether/DCM to remove the piperidine.

-

Precipitate: Re-acidify the aqueous phase to pH 4 to recover the product.

-

Visualization: Troubleshooting Logic Tree

Caption: Decision matrix for resolving common synthetic bottlenecks.

References

-

Shelke, N. B., et al. (2014). Nucleophilic aromatic substitution reactions under aqueous conditions. RSC Advances. Retrieved from [Link]

-

KPU Pressbooks. Nucleophilic Aromatic Substitution: SNAr Mechanism and Ortho-Effects. Organic Chemistry II. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

Technical Guide: Solubilization Strategies for 2-(Piperidin-1-yl)benzoic acid HCl

Executive Summary & Physicochemical Paradox

2-(Piperidin-1-yl)benzoic acid HCl presents a classic solubility challenge common to amphoteric drugs. While the hydrochloride (HCl) salt form is designed to improve aqueous solubility, users frequently encounter precipitation when diluting stock solutions into biological buffers (e.g., PBS) or saline.

This guide addresses the two primary mechanisms driving this insolubility:

-

The Zwitterionic Trap: At physiological pH (7.4), the molecule adopts a zwitterionic state with net-zero charge, drastically reducing solvation energy.

-

The Common Ion Effect: The presence of excess chloride ions (Cl⁻) in saline or media can suppress the dissociation of the HCl salt, forcing it out of solution.[1]

The Mechanism: Why Solubility Fails

To resolve the issue, one must understand the pH-dependent ionization profile. This molecule contains two ionizable groups:[2]

-

Basic Moiety: Piperidine nitrogen (approx.[4] pKa ~11.0)

Visualizing the Solubility "U-Curve"

The following diagram illustrates the species distribution. The "Danger Zone" is the pH range where the molecule is least soluble.

Figure 1: The pH-dependent species distribution. The molecule is soluble at extremes but precipitates near the isoelectric point.

Troubleshooting Protocols

Select the protocol that best fits your experimental constraints.

Protocol A: The "pH Escape" (For Chemical Assays)

Best for: HPLC standards, chemical stability testing, or non-biological assays.

The Concept: Shift the pH away from the isoelectric point (pI) to ensure the molecule carries a net charge.

| Target State | Recommended Buffer | Pros | Cons |

| Cationic (+) | 10-50 mM Citrate or Glycine-HCl (pH 2.0 - 3.0) | Stabilizes the HCl salt form. | High acidity may degrade sensitive co-solutes. |

| Anionic (-) | 50 mM Tris or Glycine-NaOH (pH > 10.0) | Forms the soluble benzoate salt. | High pH may cause ester hydrolysis (if analogs are used). |

Step-by-Step:

-

Dissolve the HCl salt in pure water (Milli-Q) first. The intrinsic acidity of the HCl salt will aid initial dissolution.

-

Slowly add the target buffer.

-

Critical: Do not dissolve directly into PBS (pH 7.4), as the buffering capacity will force the zwitterion to form faster than the crystal lattice can break.

Protocol B: Cosolvent Solubilization (For In Vitro/Cell Assays)

Best for: Drug screening where <1% DMSO is tolerated.

The Concept: Reduce the dielectric constant of the solvent to accommodate the hydrophobic phenyl and piperidine rings.

Step-by-Step:

-

Stock Preparation: Prepare a 10–50 mM stock solution in 100% DMSO .

-

Note: Sonicate for 5 minutes if visible particles remain. The solution should be clear and colorless.

-

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .

-

Final Dilution: Spike this mixture into your aqueous media (Media/PBS).

-

Target: Final DMSO concentration < 0.5%.

-

Observation: If a "cloud" forms immediately, your concentration is above the thermodynamic solubility limit for the zwitterion. Reduce the dose or switch to Protocol C.

-

Protocol C: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)

Best for: Animal studies or assays sensitive to DMSO/pH.

The Concept: Encapsulate the hydrophobic piperidine/phenyl core inside a cyclic oligosaccharide, shielding it from the aqueous environment.

Step-by-Step:

-

Prepare a vehicle of 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

-

Add the 2-(Piperidin-1-yl)benzoic acid HCl powder to the vehicle.

-

Vortex and Sonicate for 20–30 minutes at ambient temperature.

-

If the solution remains cloudy, adjust pH to 4.0 using 0.1N HCl (to favor the cationic form inside the cavity) or filter through a 0.22 µm PVDF filter.

Decision Logic & Workflow

Use this flowchart to determine the correct solubilization strategy for your specific application.

Figure 2: Decision matrix for selecting the optimal solubilization vehicle.

Frequently Asked Questions (FAQ)

Q: I dissolved the powder in PBS, and it turned cloudy immediately. Why? A: This is the "Common Ion Effect" combined with the "Zwitterion Trap." PBS contains high chloride (Cl⁻) and buffers to pH 7.4. The pH 7.4 forces the molecule into its least soluble zwitterionic state, while the excess Cl⁻ suppresses the solubility of any remaining HCl salt. Solution: Dissolve in pure water or DMSO first, then dilute.

Q: Can I use sonication to force it into solution? A: Sonication helps break the crystal lattice, but it cannot overcome thermodynamic solubility limits. If the solution is cloudy due to pH issues (zwitterion formation), sonication will only temporarily disperse the particles; they will settle again. If the cloudiness is due to slow dissolution kinetics of the HCl salt, sonication is effective. Caution: Monitor temperature, as heat can degrade the compound over time.

Q: What is the stability of the stock solution? A: In DMSO (stored at -20°C), the compound is generally stable for 3–6 months. In aqueous acidic solutions (pH < 3), it is stable for days at 4°C. Avoid storing in alkaline solutions (pH > 9) for extended periods, as the benzoic acid moiety may be susceptible to decarboxylation or other degradation pathways under extreme stress.

Q: Why does the literature mention "Anthranilic Acid" derivatives? A: 2-(Piperidin-1-yl)benzoic acid is structurally an N-substituted anthranilic acid (2-aminobenzoic acid). Literature on anthranilic acid often highlights the same solubility paradox: high melting points and low aqueous solubility at neutral pH due to strong intermolecular hydrogen bonding in the crystal lattice [1, 5].

References

-

PubChem. 2-(2-Piperidin-1-ylanilino)benzoic acid | C18H20N2O2 | CID 10870190.[5] National Library of Medicine.

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the common ion effect in HCl salts).

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol C).

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-solubility profiles of zwitterions).

-

Science.gov. Aminobenzoic acid-ortho: Topics and Solubility Data.

Sources

Addressing hygroscopicity challenges in 2-(Piperidin-1-yl)benzoic acid HCl

Topic: Addressing Hygroscopicity & Deliquescence Challenges Ticket ID: #HYGRO-PB-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Introduction: The Nature of the Beast

Welcome to the technical support hub for 2-(Piperidin-1-yl)benzoic acid HCl . If you are reading this, you are likely staring at a flask containing a sticky gum, a collapsed cake, or a material that gains weight the moment it touches the balance.

The Core Issue: This molecule is a hydrochloride salt of a tertiary amine with a pendant carboxylic acid. The high lattice energy of the HCl salt, combined with the hydrogen-bonding potential of the carboxylic acid and the protonated piperidine nitrogen, creates a "perfect storm" for moisture uptake. It is not just hygroscopic; it is likely deliquescent (it absorbs enough moisture to dissolve in itself).[1]

This guide is structured to move you from Crisis Management (salvaging the current batch) to Process Control (preventing recurrence).

Module 1: Emergency Response (Salvage)

For users currently dealing with a "gummy" or oiled-out product.[2]

Q: My solid turned into a gum during filtration/drying. How do I salvage it?

A: Do not heat it directly. Use azeotropic drying. Heating a wet, hygroscopic gum often causes hydrolysis or degradation rather than drying. You must remove the water chemically or physically via azeotrope.

Protocol: Azeotropic Gum Rescue

-

Redissolve: Dissolve the gum completely in a minimum amount of anhydrous ethanol or methanol .

-

Azeotrope: Add 5–10 volumes of toluene . Toluene forms a low-boiling azeotrope with water.

-

Evaporate: Rotovap at moderate temperature (40–45°C). The toluene will carry the water off.

-

Repeat: Repeat the toluene addition and evaporation 2–3 times until a foam or solid persists.

-

Final Trituration: Once dry, add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to the foam. Scratch the flask sides to induce crystallization.

-

Filter: Filter under a blanket of Nitrogen/Argon.

Q: I cannot weigh the sample accurately; the mass drifts upwards. What should I do?

A: You are observing rapid surface adsorption. You must equilibrate or isolate. If the mass increases by >0.5% within 5 minutes, the material is classifying as "Very Hygroscopic" (Class IV).

Immediate Workaround:

-

Weigh by Difference: Weigh the closed vial containing the sample. Remove the approximate amount needed. Weigh the closed vial again. The difference is the sample mass.[3] This minimizes exposure of the bulk material.

-

Use a Glove Bag: If a glove box is unavailable, a simple disposable glove bag purged with Nitrogen is essential for accurate dispensing.

Module 2: Diagnosis & Characterization

Quantifying the problem to define storage limits.

Q: How do I determine the Critical Relative Humidity (CRH) of this salt?

A: Run a Dynamic Vapor Sorption (DVS) Isotherm. You need to know the humidity level at which the glass transition (Tg) drops below room temperature, causing the salt to turn to rubber/gum.

DVS Experimental Protocol:

-

Sample Size: 10–20 mg.

-

Pre-treatment: Dry at 0% RH at 25°C for 6 hours (or until mass change <0.002% per minute).

-

Adsorption Cycle: Ramp RH from 0% to 90% in 10% increments.

-

Equilibrium Criteria: dm/dt < 0.002% per min.

-

Desorption Cycle: Ramp back to 0% RH.

-

Hysteresis Check: If the desorption curve does not overlay the adsorption curve, you have hydrate formation or permanent amorphous conversion.

Visualizing the Workflow:

Caption: Decision tree for characterizing hygroscopicity using Dynamic Vapor Sorption (DVS) logic.

Module 3: Synthesis & Isolation (Prevention)

Modifying the chemistry to avoid the issue.

Q: Can I change the isolation solvent to reduce hygroscopicity?

A: Yes. Avoid water completely during salt formation. Using aqueous HCl (37%) introduces water that is incredibly difficult to remove from the crystal lattice of this specific salt.

Recommended Anhydrous Protocol:

-

Dissolve Free Base: Dissolve 2-(Piperidin-1-yl)benzoic acid in Ethyl Acetate (EtOAc) or Isopropyl Acetate .

-

Why? These esters are poor solvents for the HCl salt, encouraging precipitation.

-

-

Acid Source: Use HCl in Dioxane (4M) or HCl in Isopropanol .

-

Do NOT use: Aqueous HCl.

-

-

Addition: Add acid dropwise at 0–5°C.

-

Precipitation: If oiling occurs, seed with a previously obtained crystal or scratch the glass.

-

Wash: Filter and wash immediately with Anhydrous Diethyl Ether or Heptane . These low-boiling non-solvents remove residual high-boiling solvents and protect the surface from moisture during transfer.

Q: Is the HCl form mandatory?

A: If you are in early development, consider switching. HCl salts are small, charge-dense, and prone to high lattice energy but also high hygroscopicity. If the HCl salt proves unmanageable (Class IV hygroscopicity), screen these alternatives which often offer better physical stability:

| Counter-ion | Rationale for 2-(Piperidin-1-yl)benzoic acid | Predicted Outcome |

| Fumarate | Dicarboxylic acid; forms hydrogen-bonded networks. | Reduced hygroscopicity; higher melting point. |

| Succinate | Similar to fumarate but more flexible. | Good crystallinity; moderate solubility. |

| Tosylate | Large, lipophilic counter-ion. | Significantly reduced water uptake; lower solubility.[4] |

Module 4: Formulation & Stability

Downstream handling.[5]

Q: Which excipients are compatible with this hygroscopic salt?

A: Avoid excipients with high free water or those that require wet granulation.

Compatibility Table:

| Excipient Class | Recommended | Avoid | Reason |

| Diluents | Mannitol (Spray Dried), Anhydrous Lactose | Microcrystalline Cellulose (MCC) | MCC holds ~5% water which can transfer to your API. |

| Glidants | Colloidal Silicon Dioxide (Hydrophobic grades) | Standard Silica | Hydrophobic silica creates a moisture barrier. |

| Process | Direct Compression / Dry Granulation | Wet Granulation | Water introduction will cause deliquescence. |

Mechanism of Failure (Hydrolysis): Moisture uptake does not just cause physical stickiness; it catalyzes chemical degradation. The carboxylic acid moiety can facilitate autocatalytic degradation if water is present to act as a medium.

Caption: The dual-pathway failure mode (Chemical vs. Physical) triggered by moisture adsorption.

References

-

United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. Rockville, MD: United States Pharmacopeial Convention.[6]

-

United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection).

-

Newman, A. (2013). Pharmaceutical Cocrystals and Salts: Hygroscopicity and Deliquescence. American Pharmaceutical Review.

-

FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

- 1. quora.com [quora.com]

- 2. reddit.com [reddit.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. â©1241⪠WaterâSolid Interactions in Pharmaceutical Systems [doi.usp.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperidinyl benzoic acid derivatives represent a cornerstone scaffold for developing novel therapeutics. Their structural characterization is paramount, and mass spectrometry (MS) stands as a definitive tool for this purpose. Understanding the collision-induced dissociation (CID) pathways of these molecules is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and quality control.[1] This guide provides an in-depth analysis of the characteristic fragmentation patterns of this compound class, comparing different structural isomers and the impact of analytical conditions, all grounded in established spectrometric principles.

Pillar 1: Core Fragmentation Pathways of the Piperidinyl Benzoic Acid Scaffold

When subjected to electrospray ionization in positive mode (ESI+), piperidinyl benzoic acid derivatives readily form protonated molecules, [M+H]⁺. The subsequent fragmentation, induced by collision with an inert gas, is a predictable yet nuanced process governed by the inherent chemical properties of the molecule.[1][2] The proton typically localizes on the most basic site, the piperidine nitrogen, initiating a cascade of fragmentation events.[1]

Two primary fragmentation routes dominate the MS/MS spectra: those involving the benzoic acid moiety and those involving the piperidine ring.

1. Fragmentation Driven by the Benzoic Acid Group:

Aromatic carboxylic acids exhibit well-defined fragmentation patterns.[3] The most common losses from the protonated precursor ion include:

-

Loss of Water ([M+H - H₂O]⁺): A facile neutral loss, particularly if a substituent with an abstractable hydrogen is in the ortho position.[3]

-

Loss of Formic Acid ([M+H - HCOOH]⁺) or CO and H₂O: This involves the entire carboxylic acid group.

-

Decarboxylation ([M+H - CO₂]⁺): While more common in negative ion mode, loss of carbon dioxide can occur.[4][5]

-

Loss of the Carboxyl Radical ([M+H - COOH]⁺): This cleavage results in a prominent fragment ion.[3][6]

2. Fragmentation Driven by the Piperidine Ring:

The fragmentation of the piperidine ring itself is a complex process that yields highly diagnostic ions.[1][7] Key fragmentation pathways include:

-

α-Cleavage: This is a hallmark of amine fragmentation.[1][6] The bond adjacent to the nitrogen atom cleaves, leading to the formation of a stable, resonance-stabilized iminium ion.[1] The largest substituent at the α-carbon is typically lost preferentially.[1]

-

Ring Fission/Opening: The piperidine ring can undergo cleavage at various points, leading to a series of smaller acyclic fragment ions.[1] This often results in characteristic ions at m/z 70 and 56.[8]

-

Substituent-Driven Fragmentation: The nature of substituents on the piperidine ring heavily influences the fragmentation cascade, often leading to unique neutral losses.[1][9]

The interplay between these pathways dictates the final appearance of the mass spectrum. The following diagram illustrates a generalized fragmentation pathway for a protonated 4-(piperidin-1-yl)benzoic acid.

Caption: A typical workflow for LC-MS/MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh and dissolve the piperidinyl benzoic acid derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically suitable. [8] * Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min. [1] * Column Temperature: 35 - 45 °C. [1] * Injection Volume: 2 - 5 µL. [1]

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) is required. [1] * Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive Ion Mode. [1][9] * MS Method:

-

Full Scan (MS1): Scan a relevant mass range (e.g., m/z 100-500) to confirm the presence and determine the m/z of the protonated molecule [M+H]⁺. [1] * Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate the MS/MS spectrum. [1] * Collision Energy: Optimize the collision energy by performing a ramping experiment (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. [1] Trustworthiness through Self-Validation:

-

-

This protocol is designed to be self-validating. The initial MS1 scan confirms the mass of the parent compound. The subsequent MS2 scan provides a fragmentation "fingerprint." By comparing the observed fragments to the known fragmentation rules for piperidine and benzoic acid moieties, the identity of the compound can be confirmed with a high degree of confidence. For novel derivatives, the fragmentation pattern provides critical clues for structural elucidation.

References

-

Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed, Rapid Communications in Mass Spectrometry URL: [Link]

-

Title: GCMS Section 6.12 - Fragmentation of Carboxylic Acids Source: Whitman College Chemistry URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

-

Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

-

Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

-

Title: Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: MS/MS spectrum and the fragmentation pathway of piperine. Source: ResearchGate URL: [Link]

-

Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules Source: University of Huddersfield Repository URL: [Link]

-

Title: Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene Source: PubMed, Journal of Mass Spectrometry URL: [Link]

-

Title: Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation? Source: ResearchGate URL: [Link]

-

Title: Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling Source: PubMed Central (PMC) URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Source: MDPI URL: [Link]

-

Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

-

Title: Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Source: PubMed, Rapid Communications in Mass Spectrometry URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 3. GCMS Section 6.12 [people.whitman.edu]

- 4. researchgate.net [researchgate.net]

- 5. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating elemental analysis results for 2-(Piperidin-1-yl)benzoic acid hydrochloride

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary: The "Salt" Trap in Purity Validation

For drug development professionals, 2-(Piperidin-1-yl)benzoic acid hydrochloride represents a classic analytical challenge. While it is a robust intermediate for benzodiazepine and quinazolinone scaffolds, its hydrochloride salt form introduces specific validation hurdles that often lead to "failed" Certificates of Analysis (CoA).

The core issue is not usually synthetic impurity, but hygroscopicity . Hydrochloride salts of amino-benzoic acids are prone to forming non-stoichiometric hydrates. Standard Combustion Analysis (CHN) frequently yields results outside the journal-standard

This guide compares the industry-standard Combustion Analysis (EA) against the modern orthogonal alternative, Quantitative NMR (qNMR) , and provides a validated workflow to reconcile discrepancies.

The Theoretical Baseline (The "Ground Truth")

Before validating, we must establish the theoretical target.

-

Target Molecule: 2-(Piperidin-1-yl)benzoic acid hydrochloride

-

Formula:

(Total: -

Molecular Weight:

Table 1: Theoretical Elemental Composition

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance ( |

| Carbon | 12 | 12.011 | 144.13 | 59.63% | 59.23 – 60.03% |

| Hydrogen | 16 | 1.008 | 16.13 | 6.67% | 6.27 – 7.07% |

| Nitrogen | 1 | 14.007 | 14.01 | 5.80% | 5.40 – 6.20% |

| Chlorine | 1 | 35.450 | 35.45 | 14.67% | N/A (Titration) |

Method A: Combustion Analysis (CHN)

Status: The "Gold Standard" (Historical) Best For: Bulk homogeneity confirmation.

The Protocol[1]

-

Drying (Critical Step): Due to the HCl moiety, the sample must be dried.

-

Procedure: Dry 50 mg in a vacuum pistol (Abderhalden) over

at -

Reference: USP <731> Loss on Drying [1].[1]

-

-

Weighing: Accurately weigh 2–3 mg into a tin capsule using a microbalance (

precision). -

Combustion: Flash combustion at

with tungsten trioxide (

The Failure Mode

If the sample retains 0.5 molar equivalents of water (a common hemihydrate formation for this class), the theoretical Carbon drops from 59.63% to 57.44% .

-

Result: The sample fails specification, leading to unnecessary re-purification.

-

Diagnosis: If C is low, H is high, and N is low—but the C/N ratio remains correct (~10.3)—you have a solvate/hydrate, not a synthetic impurity.

Method B: Quantitative NMR (qNMR)

Status: The "Modern Orthogonal" Solution Best For: Absolute purity determination independent of water/salt content.

qNMR measures the molar ratio of the analyte to a certified internal standard. Unlike EA, it "sees" through the water and inorganic salts.

The Protocol[1]

-

Internal Standard (IS) Selection:

-

Choice:Maleic Acid (Traceable Standard).

-

Reasoning: Maleic acid singlet (

ppm) does not overlap with the aromatic benzoic protons (

-

-

Solvent: DMSO-

(Ensures full solubility of the zwitterionic/salt species). -

Acquisition Parameters:

-

Relaxation Delay (

): -

Pulse Angle:

. -

Scans: 16 or 32 (Sufficient S/N ratio > 400:1).

-

-

Calculation:

(Where

Method C: Argentometric Titration (For Chloride)

Status: Specific Ion Validation Best For: Confirming stoichiometry (Mono-HCl vs. Di-HCl).